molecular formula C24H31N3O3S B8333179 ROR|At inverse agonist 30

ROR|At inverse agonist 30

Cat. No.: B8333179
M. Wt: 441.6 g/mol
InChI Key: KIHDXHLXSMPQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROR|At inverse agonist 30 is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-N-cyclobutyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C24H31N3O3S/c1-20(28)25-14-16-26(17-15-25)23-12-10-21(11-13-23)18-27(24-8-5-9-24)31(29,30)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,24H,5,8-9,14-19H2,1H3

InChI Key

KIHDXHLXSMPQSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C3CCC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-(4-((cyclobutylamino)methyl)phenyl)piperazin-1-yl)ethanone (185 mg, 0.64 mmol) in dichloromethane (1.5 mL) was added triethylamine (0.18 mL, 1.29 mmol), followed by phenylmethanesulfonyl chloride (185 mg, 0.96 mmol) and the reaction was stirred at ambient temperature for 16 hours. The reaction was then filtered through diatomaceous earth, concentrated and purified by preparative reverse phase HPLC to yield 62 mg of N-[4-(4-Acetyl-piperazin-1-yl)-benzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide. 1H NMR (400 MHz, DMSO) δ 7.46-7.29 (m, 5H), 7.18 (d, J=8.6 Hz, 2H), 6.91 (d, J=8.7 Hz, 2H), 4.36 (s, 2H), 4.18 (s, 2H), 4.14-3.98 (m, 1H), 3.63-3.48 (m, 4H), 3.18-3.10 (m, 2H), 3.10-3.00 (m, 2H), 2.03 (s, 3H), 2.01-1.89 (m, 2H), 1.89-1.72 (m, 2H), 1.54-1.15 (m, 2H); LCMS (m/z) ES+ 442.2 [M+1]+.
Name
1-(4-(4-((cyclobutylamino)methyl)phenyl)piperazin-1-yl)ethanone
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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